N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound interacts with AChE by binding to its active site, thereby preventing the enzyme from hydrolyzing acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway. Under normal conditions, acetylcholine released into the synaptic cleft is rapidly broken down by AChE, terminating the signal transmission. The inhibition of ache by this compound leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors .
Pharmacokinetics
The compound has been found to have satisfactory ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed in the body, is distributed to the site of action, is metabolized efficiently, and is excreted in a timely manner. These properties contribute to the compound’s bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of AChE, leading to an increased concentration of acetylcholine in the synaptic cleft . On a cellular level, this results in prolonged stimulation of cholinergic receptors, which can have various effects depending on the specific type of receptor and its location in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with AChE
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-28-17-8-4-15(5-9-17)19-14-29-21(22-19)23-20(25)16-6-10-18(11-7-16)30(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPBZHWDWSTNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.